![molecular formula C23H22ClNO B12637726 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one CAS No. 920276-39-7](/img/structure/B12637726.png)
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloroanilino)(naphtalène-1-yl)méthyl]cyclohexan-1-one est un composé organique complexe qui présente un noyau cyclohexanone substitué par un groupe naphtyle et un groupe 4-chloroanilino
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-[(4-Chloroanilino)(naphtalène-1-yl)méthyl]cyclohexan-1-one implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation de l'intermédiaire naphtyle : Le groupe naphtyle est introduit par une réaction d'acylation de Friedel-Crafts, où le naphtalène réagit avec un chlorure d'acyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.
Amination : Le groupe 4-chloroanilino est introduit par une réaction de substitution nucléophile. Cela implique la réaction de la 4-chloroaniline avec un électrophile approprié, souvent dans des conditions basiques.
Formation du dérivé cyclohexanone : L'étape finale implique la condensation de l'intermédiaire naphtyle avec l'intermédiaire 4-chloroanilino en présence d'une base pour former le dérivé cyclohexanone souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
2-[(4-Chloroanilino)(naphtalène-1-yl)méthyl]cyclohexan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Produits majeurs
Oxydation : Les produits comprennent les cétones ou les acides carboxyliques naphtyles.
Réduction : Les produits comprennent les alcools naphtyles.
Substitution : Les produits varient en fonction du nucléophile utilisé, tels que les amines ou les thiols naphtyles.
Applications de la recherche scientifique
2-[(4-Chloroanilino)(naphtalène-1-yl)méthyl]cyclohexan-1-one présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action de 2-[(4-Chloroanilino)(naphtalène-1-yl)méthyl]cyclohexan-1-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et sont souvent élucidées par des études biochimiques détaillées.
Applications De Recherche Scientifique
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-Chloroanilino)-1-(2-naphtyl)-1-propanone : Structure similaire mais avec un noyau propanone au lieu d'un noyau cyclohexanone.
Naphthalène-2-yl 1-(benzamido(diéthoxyphosphoryl)méthyl)-1H-1,2,3-triazole-4-carboxylate : Contient un groupe naphtyle et présente des propriétés chimiques similaires.
Unicité
2-[(4-Chloroanilino)(naphtalène-1-yl)méthyl]cyclohexan-1-one est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Numéro CAS |
920276-39-7 |
|---|---|
Formule moléculaire |
C23H22ClNO |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
2-[(4-chloroanilino)-naphthalen-1-ylmethyl]cyclohexan-1-one |
InChI |
InChI=1S/C23H22ClNO/c24-17-12-14-18(15-13-17)25-23(21-9-3-4-11-22(21)26)20-10-5-7-16-6-1-2-8-19(16)20/h1-2,5-8,10,12-15,21,23,25H,3-4,9,11H2 |
Clé InChI |
WKSDGXWJJDQZID-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C(C2=CC=CC3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


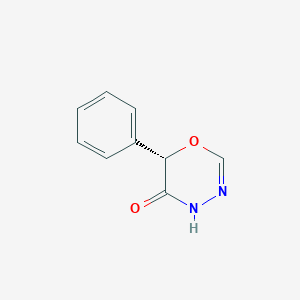
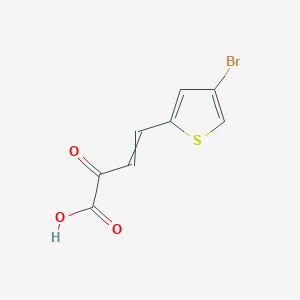
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
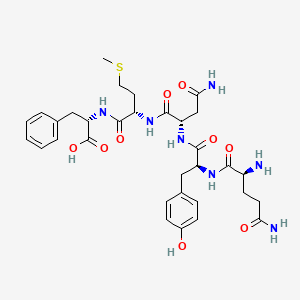


![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)
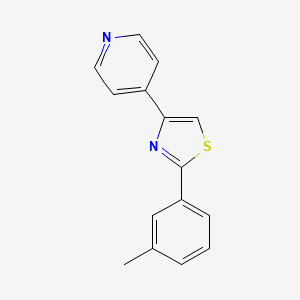
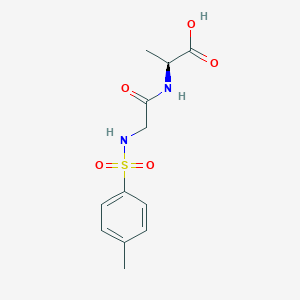

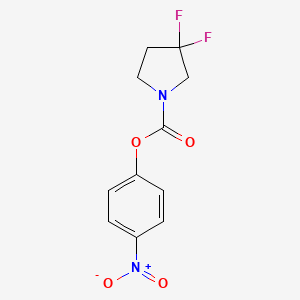
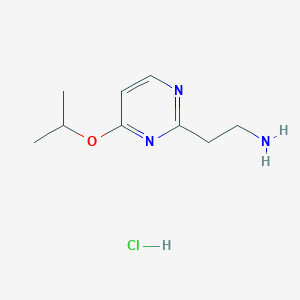
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
